molecular formula C11H14BrFN2 B13607144 1-(3-Bromo-5-fluorobenzyl)piperazine

1-(3-Bromo-5-fluorobenzyl)piperazine

Katalognummer: B13607144
Molekulargewicht: 273.14 g/mol
InChI-Schlüssel: KDQYBUUNOKBJFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-fluorobenzyl)piperazine is an organic compound with the molecular formula C11H14BrFN2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-bromo-5-fluorobenzyl chloride with piperazine. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-5-fluorobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Bromo-4-fluorobenzyl)piperazine
  • 1-(3-Chloro-5-fluorobenzyl)piperazine
  • 1-(3-Bromo-5-chlorobenzyl)piperazine

Comparison: 1-(3-Bromo-5-fluorobenzyl)piperazine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This positioning can influence the compound’s reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research applications .

Eigenschaften

Molekularformel

C11H14BrFN2

Molekulargewicht

273.14 g/mol

IUPAC-Name

1-[(3-bromo-5-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrFN2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2

InChI-Schlüssel

KDQYBUUNOKBJFK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.